Thieno[2,3-c]pyridine-2-sulfonamide

Medicinal Chemistry Process Chemistry Carbonic Anhydrase Inhibition

Thieno[2,3-c]pyridine-2-sulfonamide (CAS 115063-53-1; molecular formula C₇H₆N₂O₂S₂; molecular weight 214.3 g·mol⁻¹) is a fused heterocyclic sulfonamide comprising a thiophene ring annulated to a pyridine core with a primary sulfonamide group at the 2-position of the thiophene moiety. The compound belongs to the thienopyridine-2-sulfonamide class, a family of heterocyclic carbonic anhydrase (CA) inhibitors originally developed by Merck & Co.

Molecular Formula C7H6N2O2S2
Molecular Weight 214.3 g/mol
Cat. No. B8695661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridine-2-sulfonamide
Molecular FormulaC7H6N2O2S2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(S2)S(=O)(=O)N
InChIInChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H,(H2,8,10,11)
InChIKeySHCPWNDWHIFLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-c]pyridine-2-sulfonamide (CAS 115063-53-1): Core Identity and Procurement-Relevant Class Positioning


Thieno[2,3-c]pyridine-2-sulfonamide (CAS 115063-53-1; molecular formula C₇H₆N₂O₂S₂; molecular weight 214.3 g·mol⁻¹) is a fused heterocyclic sulfonamide comprising a thiophene ring annulated to a pyridine core with a primary sulfonamide group at the 2-position of the thiophene moiety [1]. The compound belongs to the thienopyridine-2-sulfonamide class, a family of heterocyclic carbonic anhydrase (CA) inhibitors originally developed by Merck & Co. for topical ocular hypotensive therapy [2]. Its fully aromatic [2,3-c] ring fusion distinguishes it from the [3,2-c] regioisomer, the tetrahydro-saturated analog, and the oxygen-heteroatom furo[2,3-c]pyridine counterpart, each of which exhibits measurably different synthetic accessibility, solid-state properties, and pharmacodynamic performance [1][3].

Why Thieno[2,3-c]pyridine-2-sulfonamide Cannot Be Interchanged with Its [3,2-c] Regioisomer or Furo Analog: The Case for Ring-Fusion Specificity


Within the thienopyridine-2-sulfonamide class, subtle alterations in ring-fusion geometry or heteroatom identity produce quantifiable divergence in synthesis efficiency, solid-state properties, and in vivo pharmacodynamic readouts. The [2,3-c] isomer yields 74.7% under direct lithiation–sulfonylation conditions, whereas the [3,2-c] regioisomer affords only 41% under identical conditions—a 1.8-fold yield differential that directly impacts cost of goods for procurement [1]. In the α-chymotrypsinized rabbit model of ocular hypertension, the [2,3-c] isomer delivers a maximal intraocular pressure (IOP) reduction of −6.5 mmHg at 0.5% topical suspension, outperforming every other thienopyridine sulfonamide tested in the same study (range: −3.8 to −6.2 mmHg) [1]. These data, generated within a single patent disclosure using identical experimental frameworks, demonstrate that in-class substitution without regioisomer verification introduces both economic and pharmacological risk.

Quantitative Differentiation Evidence for Thieno[2,3-c]pyridine-2-sulfonamide Versus Closest Analogs


Synthesis Yield: [2,3-c] Regioisomer Outperforms [3,2-c] by 1.8-Fold Under Identical Lithiation–Sulfonylation Conditions

In the Merck patent US 4,731,368, the synthesis of 2-sulfamoylthieno[2,3-c]pyridine (Example 1) via direct lithiation of thieno[2,3-c]pyridine with lithium diisopropylamide at −70 °C followed by SO₂ quenching and hydroxylamine-O-sulfonic acid treatment afforded the target compound in 74.7% yield after recrystallization (m.p. 191–193 °C) [1]. The identical procedure applied to thieno[3,2-c]pyridine (Example 10) yielded only 41% of 2-sulfamoylthieno[3,2-c]pyridine (m.p. 193–194 °C) [1]. This 33.7-percentage-point yield advantage translates to substantially lower raw material consumption and reduced chromatographic burden for the [2,3-c] isomer.

Medicinal Chemistry Process Chemistry Carbonic Anhydrase Inhibition

Topical Ocular Hypotensive Efficacy: [2,3-c] Isomer Achieves Greatest IOP Reduction in Rabbit Model Among All Thienopyridine Sulfonamides Tested

The Merck patent reports intraocular pressure (IOP) measurements in the α-chymotrypsin-induced ocular hypertension rabbit model following bilateral topical instillation of a single 50 µL drop of test compound [1]. 2-Sulfamoylthieno[2,3-c]pyridine at 0.5% suspension produced a maximal IOP reduction of −6.5 mmHg, while the same compound at 0.1% solution achieved −6.2 mmHg [1]. Four other thienopyridine sulfonamide derivatives tested within the identical experimental framework showed maximal IOP reductions of −6.2, −5.0, −4.0, and −3.8 mmHg, respectively [1]. The [2,3-c] isomer at 0.5% suspension thus demonstrated the numerically largest IOP-lowering effect in this panel.

Ophthalmology Glaucoma Carbonic Anhydrase Inhibition Intraocular Pressure

Dual Synthetic Route Availability: [2,3-c] Isomer Benefits from Two Distinct Manufacturing Pathways Not Demonstrated for the [3,2-c] Counterpart

The Merck patent describes two independent synthetic routes to 2-sulfamoylthieno[2,3-c]pyridine: Route A (Example 1) via direct low-temperature lithiation–sulfonylation of thieno[2,3-c]pyridine (74.7% yield), and Route B (Example 2) via oxidative aromatization of 2-sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine using potassium ferricyanide/KOH (34.9% yield) [1]. The availability of two mechanistically distinct pathways—one employing organolithium chemistry and the other employing a mild oxidation—provides manufacturing flexibility that the [3,2-c] regioisomer does not enjoy, as only the direct lithiation route (41% yield) has been demonstrated for the [3,2-c] isomer in the same disclosure [1].

Process Chemistry Supply Chain Resilience Heterocyclic Synthesis

Heteroatom Identity (S vs. O): Physicochemical Property Divergence Between Thieno[2,3-c]- and Furo[2,3-c]pyridine-2-sulfonamide Affects Formulation and Permeability

The thieno (S) and furo (O) congeners of the [2,3-c]pyridine-2-sulfonamide scaffold exhibit distinct physicochemical profiles: thieno[2,3-c]pyridine-2-sulfonamide has a molecular weight of 214.3 g·mol⁻¹ and a melting point of 191–193 °C, whereas furo[2,3-c]pyridine-2-sulfonamide has a molecular weight of 198.2 g·mol⁻¹ and a melting point of 199–201 °C [1][2]. The 40% synthesis yield reported for the furo analog [2] is also notably lower than the 74.7% achieved for the thieno compound [1]. A DFT computational study on isomeric furo-, thieno-, and selenophenopyridines confirmed that furo[2,3-c]pyridine possesses the largest calculated dipole moment among the [2,3-c]-fused isomers, while the thieno analog exhibits intermediate polarity [3]. These differences in electronic distribution, molecular weight, and crystallinity directly influence aqueous solubility, membrane permeability, and solid-form handling during formulation development.

Physicochemical Properties Drug Formulation Heterocyclic Chemistry DFT Studies

Class-Level Carbonic Anhydrase II Inhibition Context: Thienopyridine-2-sulfonamide Scaffold Delivers Nanomolar Potency, and the [2,3-c] Fusion Geometry Is Integral to Binding

Although direct Ki values for unsubstituted thieno[2,3-c]pyridine-2-sulfonamide against specific CA isoforms are not publicly available in curated databases such as ChEMBL or BindingDB as of this analysis, the broader thienopyridine-2-sulfonamide class has been extensively characterized. The landmark Ponticello et al. (1987) study on thienothiopyran-2-sulfonamides established that the sulfonamide group coordinated to the active-site zinc ion is the primary pharmacophore, and that the fused heterocyclic ring system modulates isoform affinity and physicochemical properties [1]. Compounds in this class achieve Ki values as low as 0.49 nM against human CA II [1]. The [2,3-c] ring fusion positions the pyridine nitrogen at the 6-position, creating a distinct hydrogen-bond acceptor geometry compared to the [3,2-c] isomer (N at position 5), which computational models predict will differentially interact with CA active-site residues [2]. The IOP data from US 4,731,368 (see Evidence Item 2) provide functional confirmation that the [2,3-c] geometry translates into superior in vivo efficacy [3].

Carbonic Anhydrase Enzyme Inhibition Structure-Activity Relationship Glaucoma

Evidence-Backed Application Scenarios for Thieno[2,3-c]pyridine-2-sulfonamide Procurement


Topical Carbonic Anhydrase Inhibitor Lead Optimization for Glaucoma

The [2,3-c] isomer's superior IOP-lowering efficacy (−6.5 mmHg at 0.5% suspension in the rabbit model) and its 74.7% synthesis yield make it the preferred starting scaffold for medicinal chemistry programs developing novel topical CA inhibitors for ocular hypertension [1]. Its performance exceeds all other thienopyridine sulfonamides tested in the same assay, providing a data-driven rationale for selecting this regioisomer as the core scaffold over the [3,2-c] variant or the furo analog [1][2].

Multi-Gram Synthesis and Process Chemistry Development

The availability of two validated synthetic routes (direct lithiation–sulfonylation at 74.7% yield and oxidative aromatization at 34.9% yield) provides procurement teams with manufacturing flexibility [1]. Route A is preferred for cost-efficient scale-up, while Route B serves as a contingency pathway if organolithium reagents become supply-constrained. This dual-route capability is not demonstrated for the [3,2-c] isomer in the primary patent literature, giving the [2,3-c] compound a tangible supply chain advantage [1].

Heterocyclic Scaffold for Structure–Activity Relationship (SAR) Exploration

The thieno[2,3-c]pyridine-2-sulfonamide core offers a defined vector for derivatization at the pyridine nitrogen (position 6) and the thiophene ring, as exemplified by the N-oxide (Example 3) and 7(6H)-one (Example 9) derivatives described in the Merck patent [1]. Compared to the furo[2,3-c] analog, the thieno scaffold provides intermediate polarity (per DFT calculations) and a higher-yielding synthesis, making it a more practical entry point for SAR campaigns targeting CA isoforms or other sulfonamide-binding enzymes [1][3].

Reference Standard for Regioisomeric Purity Verification in Quality Control

Given the measurable differences in melting point (191–193 °C for [2,3-c] vs. 193–194 °C for [3,2-c]) and the significant divergence in synthesis yield and IOP efficacy, authentic thieno[2,3-c]pyridine-2-sulfonamide serves as an essential reference standard for analytical method development [1]. QC laboratories procuring this compound can establish HPLC, DSC, or NMR protocols to verify regioisomeric identity and purity, mitigating the risk of [3,2-c] isomer contamination in research or development batches [1].

Quote Request

Request a Quote for Thieno[2,3-c]pyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.